6-Desfluoro-6-hydroxy Risperidon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of risperidone involves multiple steps, starting from 4-piperidinecarboxylic acid. Through a series of reactions including protection, chlorination, Friedel-Crafts acylation, deprotection, oximation, cyclization, and salt formation, the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is formed. This intermediate then undergoes condensation with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyridopyrimidin-4-one to yield risperidone, with an overall yield of 21.5% (Cheng Mao-sheng, 2007).
Molecular Structure Analysis
Risperidone's molecular structure is characterized by high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors and dopamine-D2 receptors, as evidenced by in vitro receptor binding studies and neurotransmitter uptake profile investigations (J. Leysen et al., 1988). Its active metabolite, 9-hydroxyrisperidone, plays a significant role in its pharmacological activity.
Chemical Reactions and Properties
The chemical properties of risperidone and its metabolites, including 9-hydroxyrisperidone, have been extensively studied. For instance, the different enantioselective hydroxylation of risperidone by human CYP2D6 and CYP3A4 enzymes highlights the metabolic pathway and chemical reactivity of the compound (N. Yasui‐Furukori et al., 2001).
Physical Properties Analysis
Analytical methods such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) have been developed to determine risperidone and 9-hydroxyrisperidone in human plasma, showcasing the physical properties related to its detection and quantification (D. Moody et al., 2004).
Chemical Properties Analysis
The interaction of risperidone and 9-hydroxyrisperidone with neurotransmitter receptors, including their affinity for serotonin 5-HT2 and dopamine D2 receptors, is pivotal to understanding their chemical properties and therapeutic potential. Risperidone's balanced serotonin-dopamine antagonism is a hallmark of its pharmacological profile (J. Leysen et al., 1994).
Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
“6-Desfluoro-6-hydroxy Risperidon” wird in der neurologischen Forschung verwendet . Es ist Teil der Neurology Research Chemicals and Analytical Standards .
Schmerz und Entzündung
Diese Verbindung wird auch im Forschungsbereich Schmerz und Entzündung eingesetzt . Es hilft beim Verständnis der Mechanismen von Schmerz und Entzündung und bei der Entwicklung potenzieller therapeutischer Strategien .
Neurotransmission
Es spielt eine Rolle bei der Untersuchung der Neurotransmission , also der Prozess, bei dem Signalmoleküle von einem Neuron freigesetzt werden und an die Rezeptoren eines anderen Neurons binden und diese aktivieren .
Nozizeption
“this compound” wird in der Forschung zur Nozizeption eingesetzt , also die Reaktion des sensorischen Nervensystems auf bestimmte schädliche oder potenziell schädliche Reize .
Gedächtnis, Lernen und Kognition
Diese Verbindung wird in der Forschung zu Gedächtnis, Lernen und Kognition verwendet . Es hilft beim Verständnis der Prozesse der Gedächtnisbildung und des Lernens und bei der Untersuchung kognitiver Funktionen
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Desfluoro-6-hydroxy Risperidone primarily targets serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in neurotransmission, nociception, and various neurological conditions such as Alzheimer’s, Huntington’s, Parkinson’s, and Schizophrenia .
Mode of Action
This inhibition is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are associated with schizophrenia and various mood disorders .
Biochemical Pathways
The biochemical pathways affected by 6-Desfluoro-6-hydroxy Risperidone involve the neurotransmission processes mediated by dopamine and serotonin . By inhibiting D2 and 5-HT2A receptors, the compound can modulate the activity of these pathways, potentially altering neuronal firing and regulation of mitochondrial function .
Result of Action
The molecular and cellular effects of 6-Desfluoro-6-hydroxy Risperidone’s action are likely to be a reduction in the overactivity of central mesolimbic and mesocortical pathways . This could result in alleviation of symptoms associated with conditions like schizophrenia and mood disorders .
Biochemische Analyse
Biochemical Properties
6-Desfluoro-6-hydroxy Risperidone is involved in biochemical reactions related to the neurotransmission process . It interacts with serotonin (5-HT2) and dopamine (D2) receptors. The nature of these interactions is antagonistic.
Cellular Effects
It is known that its parent compound, Risperidone, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that its parent compound, Risperidone, has been studied for its long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that its parent compound, Risperidone, has been studied in rodent models .
Metabolic Pathways
6-Desfluoro-6-hydroxy Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone (9-OH-RIP), to a lesser extent by CYP3A4 and CYP3A5 .
Eigenschaften
IUPAC Name |
3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZACMPMNDRKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611880 |
Source
|
Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106266-11-9 |
Source
|
Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.